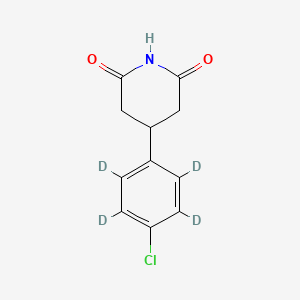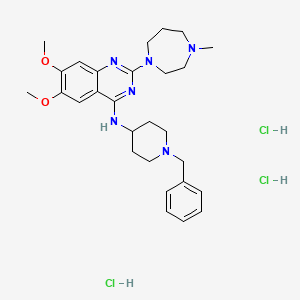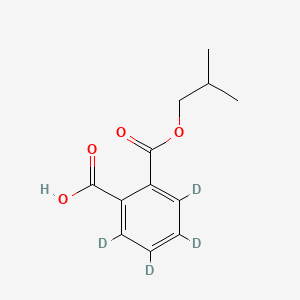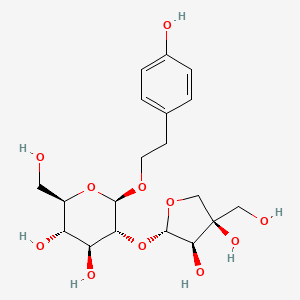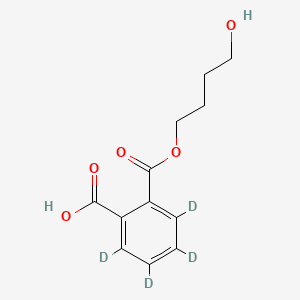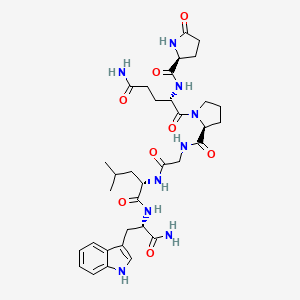
Metamorphosin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metamorphosin A is a novel biologically active peptide isolated from the sea anemone Anthopleura elegantissima. This compound has garnered significant interest due to its ability to trigger metamorphosis in the marine hydroid Hydractinia echinata . The peptide sequence of this compound is pEQPGLW.NH2, where the N-terminal pyroglutamic acid is derived from a glutamine residue in the primary sequence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Metamorphosin A can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Metamorphosin A, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The tryptophan residue in this compound can undergo oxidation, particularly under oxidative stress conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize the tryptophan residue.
Substitution: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are commonly used during peptide synthesis.
Major Products Formed:
Hydrolysis: The major products are the individual amino acids that make up this compound.
Oxidation: Oxidized derivatives of the tryptophan residue.
Substitution: Modified peptide sequences with different protecting groups.
Aplicaciones Científicas De Investigación
Metamorphosin A has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in triggering metamorphosis in marine organisms, providing insights into developmental biology and signal transduction pathways.
Medicine: Potential therapeutic applications due to its biological activity, including the development of peptide-based drugs.
Industry: Used in the production of bioactive peptides for various applications, including cosmetics and pharmaceuticals
Mecanismo De Acción
Metamorphosin A is unique due to its specific sequence and biological activity. Similar compounds include other LW-amides, such as Antho-LWamide II, which also trigger metamorphosis in marine organisms. this compound is distinct in its specific sequence and the particular organisms it affects .
Comparación Con Compuestos Similares
- Antho-LWamide II
- Hym-248
- Other LW-amides isolated from marine organisms .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49)/t22-,23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEQKKNLRDPCST-LROMGURASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157622-03-2 |
Source


|
| Record name | Metamorphosin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157622032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene](/img/structure/B585942.png)
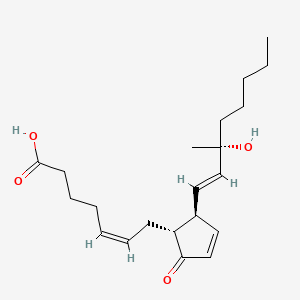
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/new.no-structure.jpg)

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
